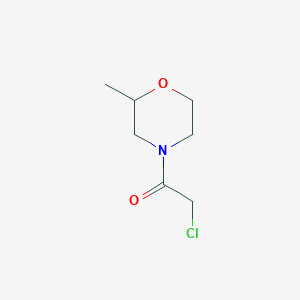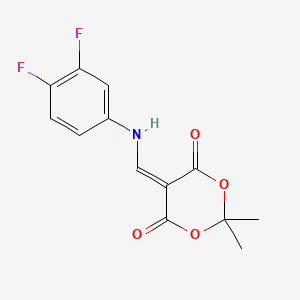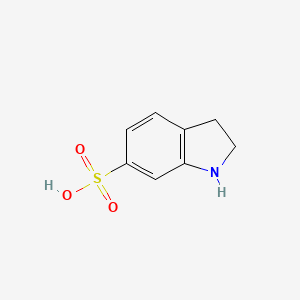
Acide 2,3-dihydro-1H-indole-6-sulfonique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indole-6-sulfonic acid is a compound that belongs to the class of organic compounds known as indoles, which are characterized by a fused pyrrole and benzene ring structure. The sulfonic acid group attached to the indole ring suggests that it has potential applications in various chemical reactions due to its acidic nature and ability to act as a leaving group or participate in sulfonation reactions.
Synthesis Analysis
The synthesis of indole derivatives can be achieved through various methods. For instance, 1H-indole-3-sulfonates have been synthesized via palladium-catalyzed tandem reactions of 2-alkynyl arylazides with sulfonic acids, which proceed rapidly and under mild conditions, yielding the desired products in good to excellent yields . Although this method does not directly describe the synthesis of 2,3-dihydro-1H-indole-6-sulfonic acid, it provides insight into the types of reactions that can be used to synthesize indole sulfonates.
Molecular Structure Analysis
The molecular structure of indole derivatives is typically characterized by spectroscopic methods such as IR, NMR, and MS, and sometimes confirmed by X-ray crystallography. For example, the synthesis of various heterocyclic ring systems starting from a related compound, 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate, involved the characterization of the structures by these methods . These techniques would similarly be applicable to the analysis of 2,3-dihydro-1H-indole-6-sulfonic acid to confirm its structure.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of indole sulfonates are influenced by the presence of the sulfonic acid group. This group can enhance the solubility of the compound in water and affect its acidity, making it a useful moiety in the design of water-soluble drugs or catalysts. For example, sulfonic acid-functionalized nanoparticles have been used as acid catalysts in organic synthesis, showcasing the utility of sulfonic acid groups in enhancing the properties of materials .
Applications De Recherche Scientifique
- Les dérivés de l'indole jouent un rôle crucial dans la découverte de médicaments en raison de leurs activités biologiques diverses. Les chercheurs ont exploré la synthèse de nouveaux composés basés sur l'acide 2,3-dihydro-1H-indole-6-sulfonique pour des candidats médicaments potentiels .
- Propriétés anti-inflammatoires et analgésiques: Certains dérivés de l'indole présentent des activités anti-inflammatoires et analgésiques. Par exemple, des composés dérivés de l'this compound ont été étudiés pour leur potentiel thérapeutique .
- L'acide indole-3-acétique (AIA), une hormone végétale, est produite par la dégradation du tryptophane dans les plantes supérieures. Bien que non directement lié à l'this compound, la compréhension des dérivés de l'indole contribue à notre connaissance de la croissance et du développement des plantes .
Synthèse organique et chimie médicinale
Recherche sur les hormones végétales
En résumé, l'this compound contribue à divers domaines scientifiques, de la découverte de médicaments à la science des matériaux. Ses propriétés uniques en font un composé intéressant pour de nouvelles explorations. Si vous avez besoin d'informations plus détaillées sur une application spécifique, n'hésitez pas à demander .
Orientations Futures
Indole is a core structure of many bioactive compounds due to its high affinity to bind with most biological targets . Therefore, the synthesis of indole derivatives has seen considerable activity in recent years . This includes the development of synthetic approaches to indazoles, which are indole derivatives . These developments suggest that there could be future research directions involving 2,3-dihydro-1H-indole-6-sulfonic acid and related compounds.
Mécanisme D'action
Target of Action
2,3-Dihydro-1H-indole-6-sulfonic acid is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , playing a significant role in cell biology . .
Mode of Action
The mode of action of indole derivatives can vary widely depending on the specific compound and its targets
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways . For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . .
Result of Action
Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . .
Analyse Biochimique
Cellular Effects
Indole derivatives have been shown to have a significant impact on cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other indole derivatives
Metabolic Pathways
Indoles are involved in the metabolism of tryptophan, an essential amino acid
Propriétés
IUPAC Name |
2,3-dihydro-1H-indole-6-sulfonic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-13(11,12)7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9H,3-4H2,(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRSKXDRZWSQKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CC(=C2)S(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4,4-Dioxo-2,3-dihydro-1,4lambda6-benzoxathiin-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2500499.png)
![2-cyclohexyl-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2500502.png)
![4-[(2S)-2-Aminopropyl]-N,N,3-trimethylaniline;dihydrochloride](/img/structure/B2500503.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)
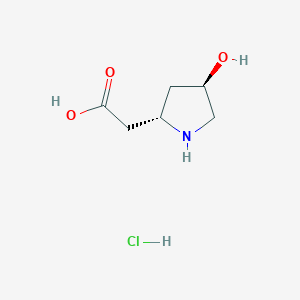
![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)
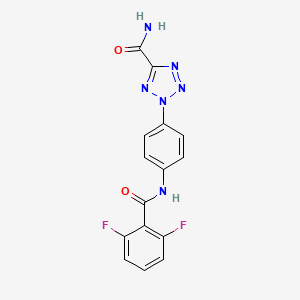
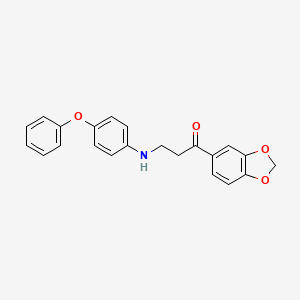
![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![4-chloro-N-(4-(pyrrolidine-1-carbonyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500519.png)
